Ethanedioic acid, diammonium salt, monohydrate

Vue d'ensemble

Description

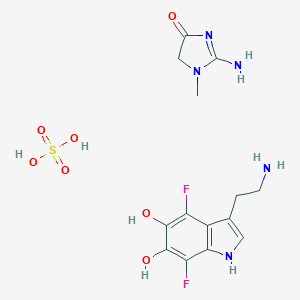

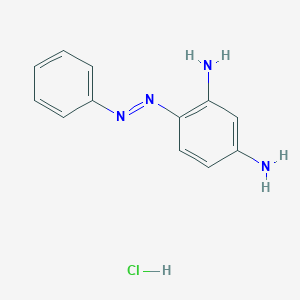

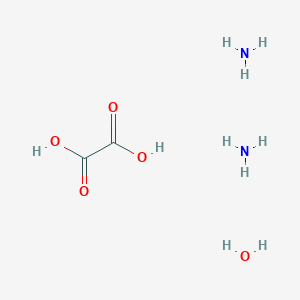

Ethanedioic acid, diammonium salt, monohydrate, also known as Ammonium oxalate monohydrate or Diammonium oxalate monohydrate, is a chemical substance with the molecular formula C2H2O4.2H3N.H2O and a molecular weight of 142.11 g/mol . It is commonly used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of Ethanedioic acid, diammonium salt, monohydrate is based on the molecular formula C2H2O4.2H3N.H2O . The structure is generated from information available in various chemical databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethanedioic acid, diammonium salt, monohydrate include its molecular formula C2H2O4.2H3N.H2O and a molecular weight of 142.11 g/mol . More specific properties like color, density, hardness, and melting and boiling points are not provided in the search results .

Applications De Recherche Scientifique

Chemical Synthesis

Ethanedioic acid, diammonium salt, monohydrate plays a role in the synthesis of various chemical compounds. For example, it has been used in the preparation of ethanedioic (oxalic) acid anhydride, a compound with a dimeric cyclic nature established by spectroscopic and chemical evidence (Strazzolini, Gambi, Giumanini, & Vančik, 1998). Additionally, it reacts with α-aminotoluene (benzylamine) to form specific compounds, which form hydrogen-bonded chains in their structure (Barnes, 2003).

Material Science

In material science, ethanedioic acid, diammonium salt, monohydrate has been utilized in the formation of inorganic–organic nanocomposites. Diammonium cations are used as templating moieties in lead(II) halide motifs to create a variety of nanocomposites with diverse structural properties (Lemmerer & Billing, 2012).

Photophysical Studies

The compound has been investigated in studies exploring the chelation of metals like Cu2+ in aqueous micellar solutions. These studies are significant for understanding the inhibitory properties of ethanedioic acids in preventing copper-catalyzed polymer degradation (Blatt et al., 1988).

Energetic Materials

Research on nitrogen-rich salts incorporating diammonium cations, including ethanedioic acid, diammonium salt, monohydrate, has been conducted. These studies are important for developing materials with high thermal stability and potential applications as replacements for traditional energetic materials (Fischer, Klapötke, Reymann, & Stierstorfer, 2013).

Crystallography and Structural Analysis

The compound is also significant in crystallography and structural analysis. For instance, the characterization of certain crystalline structures, like 1,3-diammonium propylselenate monohydrate, involves examining the role of diammonium cations in forming hydrogen bonds and stabilizing the crystal structure (Thirunarayanan, Arjunan, Marchewka, Mohan, & Atalay, 2016).

Catalysis in Chemical Reactions

It has been used as a catalyst in the synthesis of specific chemical compounds, highlighting its versatile role in facilitating various chemical reactions (Balalaie, Abdolmohammadi, Bijanzadeh, & Amani, 2008).

Safety And Hazards

Ethanedioic acid, diammonium salt, monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation and can be harmful if swallowed or in contact with skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

diazanium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H3N.H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);2*1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMNVXKYCPHLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White granules; [Alfa Aesar MSDS] | |

| Record name | Ammonium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ammonium oxalate monohydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.